molecular formula C14H13N5O4S B10978629 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B10978629
M. Wt: 347.35 g/mol
InChI Key: LSXIFULZEBVZOA-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyridine ring.

    Introduction of the Dioxo Group: The dioxo functionality is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Thiadiazole Moiety: The thiadiazole ring is synthesized separately and then coupled to the pyrrolo[3,4-c]pyridine core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Amidation: The propanamide group is introduced through an amidation reaction, typically using an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its heterocyclic structure is similar to many pharmacophores, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings allow it to fit into the active sites of enzymes, potentially inhibiting their activity. The thiadiazole moiety can interact with metal ions or other cofactors, further modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]propanamide
  • 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]propanamide

Uniqueness

The uniqueness of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide lies in its specific combination of functional groups and heterocyclic rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N5O4S

Molecular Weight

347.35 g/mol

IUPAC Name

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C14H13N5O4S/c1-23-7-11-17-18-14(24-11)16-10(20)3-5-19-12(21)8-2-4-15-6-9(8)13(19)22/h2,4,6H,3,5,7H2,1H3,(H,16,18,20)

InChI Key

LSXIFULZEBVZOA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3

Origin of Product

United States

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